molecular formula C5H10ClN B101166 1,2,3,6-Tetrahydropyridine hydrochloride CAS No. 18513-79-6

1,2,3,6-Tetrahydropyridine hydrochloride

Cat. No. B101166
CAS RN: 18513-79-6
M. Wt: 119.59 g/mol
InChI Key: AFCYWWIZGOUXCF-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridine hydrochloride is a chemical compound that is part of the tetrahydropyridine class. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic effects . The synthesis and study of these compounds are of significant interest due to their potential therapeutic applications.

Synthesis Analysis

Several methodologies have been developed for the synthesis of 1,2,3,6-tetrahydropyridines. One approach involves the [4+2] cycloaddition of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by chemoselective reduction to yield trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines . Another method employs aminophosphate enabled anionic cascade and acid-catalyzed cyclization approaches, utilizing a strategic phosphate substituent on the nitrogen atom . Additionally, tetrahydropyridine derivatives can be synthesized through a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives has been elucidated using X-ray diffraction studies. For instance, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been determined, revealing a flat boat conformation of the tetrahydropyridine ring . The crystal and molecular structures of related dihydropyridines have also been characterized, providing insights into the conformation and dihedral angles of the phenyl rings attached to the pyridine ring .

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridines can undergo various chemical reactions. For example, they can be synthesized from Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes via an intramolecular 1,6-conjugate addition . They can also undergo transformations under acid catalysis, leading to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine . Oxidation reactions of azines have been studied, including the synthesis and oxodihydroxylation of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,6-tetrahydropyridines are influenced by their molecular structure and the substituents present on the ring. For instance, the presence of a phosphate substituent can enable anionic cascade reactions , while the introduction of sulfonated groups through radical reactions can lead to sulfonated tetrahydropyridine derivatives . The crystal structure analysis provides information on the density and conformation of the compounds, which are important for understanding their reactivity and potential interactions in biological systems .

Scientific Research Applications

Synthesis and Pharmacology

1,2,3,6-Tetrahydropyridine hydrochloride is involved in various syntheses and pharmacological studies. For instance, Rao et al. (1995) described the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines with potential anti-inflammatory properties (Rao et al., 1995). Similarly, Mateeva et al. (2005) explored the broader chemistry and pharmacology of tetrahydropyridines, noting their role in various biologically active systems and as part of many promising drug candidates (Mateeva et al., 2005).

Novel Synthesis Approaches

Das and Njardarson (2015) reported two new approaches for forming 1,2,3,6-tetrahydropyridines, employing strategic phosphate substituents for different synthesis pathways (Das & Njardarson, 2015). Duttwyler et al. (2012) developed a reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines, combining rhodium(I)-catalyzed C-H activation-alkyne coupling, electrocyclization, and subsequent acid/borohydride-promoted reduction (Duttwyler et al., 2012).

Applications in Organic Chemistry

Kimpe et al. (1996) discussed the efficient conversion of cyclic six-membered imines into pyridines, using 2,3,4,5-tetrahydropyridines, highlighting their utility in organic synthetic processes (Kimpe et al., 1996). Bosch et al. (1976) utilized nuclear magnetic resonance for the structural determination of Δ3- and Δ4-tetrahydropyridines hydrochlorides, demonstrating their importance in structural chemistry (Bosch et al., 1976).

Anticancer and Antihypoxic Properties

Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, reflecting the potential therapeutic applications of tetrahydropyridine derivatives (Redda & Gangapuram, 2007). Gizur et al. (1994) explored 1,2,3,6-tetrahydropyridine derivatives for their antihypoxic actions, demonstrating significant activity in hypoxia tests (Gizur et al., 1994).

Safety And Hazards

This compound may cause toxic effects if inhaled or absorbed through the skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation. Runoff from fire control or dilution water may cause pollution .

Future Directions

While specific future directions for 1,2,3,6-Tetrahydropyridine hydrochloride are not available, it’s worth noting that its derivatives have been used in neurological research and in the preparation of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCYWWIZGOUXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583715
Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetrahydropyridine hydrochloride

CAS RN

18513-79-6
Record name 18513-79-6
Source DTP/NCI
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Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydropyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
682
Citations
A Fujita, H Yamaguchi, R Yamasaki, Y Cui… - Journal of …, 2018 - Springer
Background The first pathology observed in Parkinson’s disease (PD) is ‘dying back’ of striatal dopaminergic (DA) terminals. Connexin (Cx)30, an astrocytic gap junction protein, is …
Number of citations: 81 link.springer.com
J Nataraj, T Manivasagam, A Justin Thenmozhi… - Neurochemical …, 2017 - Springer
Regulation of various signalling (Ras-MAPK, PI3K and AKT) pathways by augmented activity of neurotrophic factors (NTFs) could prevent or halt the progress of dopaminergic loss in …
Number of citations: 44 link.springer.com
LY Zang, HP Misra - Molecular and cellular biochemistry, 2003 - Springer
The neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been shown to reversibly inhibit the activity of acetylcholinesterase. The inactivation of the enzyme was …
Number of citations: 20 link.springer.com
GL Willis, AD Robertson - Pharmacology Biochemistry and Behavior, 2005 - Elsevier
A new mechanism has been recently proposed, whereby melatonin may participate in the ongoing process of neuronal degeneration in models of neurodegenerative disorders, such as …
Number of citations: 17 www.sciencedirect.com
TR Henderson, AP Gray, RD Platz, KJ Kellar… - Toxicology and applied …, 1991 - Elsevier
The quaternary ammonium salt (E)-4-(1-naphthylvinyl)pyridine hydroxyethyl bromide (B111) and the tertiary amine salt (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine …
Number of citations: 5 www.sciencedirect.com
M Umeda, S Aoyama, T Kaiya, K Kohda… - Journal of neural …, 1998 - Springer
A 1-amino analog of MPTP, 1(N)-amino-4-phenyl-1,2,3,6-tetrahydropyridine, was synthesized and the oxidation was examined using human synaptosomal mitochondria as sources of …
Number of citations: 5 link.springer.com
EA Johnson - 1989 - escholarship.org
The structure-activity relationship (SAR) of substituted tetrahydropyridines as substrates for Monoamine Oxidase (MAO) was examined through the synthesis and evaluation of two …
Number of citations: 23 escholarship.org
K Nilsson, A HaUberg, E Pileblad… - Pharmacology & …, 1991 - Wiley Online Library
1‐Methyl‐3‐phenyl‐1,2,3,6‐tetrahydropyridine (M‐3‐PTP) is an analogue to the Parkinson‐producing dopaminergic toxin 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP). M‐3‐…
Number of citations: 1 onlinelibrary.wiley.com
J Peng, JK Andersen - Aging cell, 2011 - Wiley Online Library
Neurogenesis, the production of new neurons from less differentiated precursor cells, normally occurs in adult brains in the subventricular zone (SVZ) of the lateral ventricles and the …
Number of citations: 37 onlinelibrary.wiley.com
J Ishida, K Hattori, H Yamamoto, A Iwashita… - Bioorganic & medicinal …, 2005 - Elsevier
We have shown that a 4-phenyl-1,2,3,6-tetrahydropyridine fragment plays an important role in improving inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). Various …
Number of citations: 49 www.sciencedirect.com

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